tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate

GABA transporter inhibition stereochemistry–activity relationship CNS drug discovery

tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-63-9) is a chiral, orthogonally protected pyrrolidine building block bearing a Boc-protected ring nitrogen and a free 4-amino group. With two defined stereocenters at C2 and C4, it belongs to a class of N-Boc-4-amino-2-methylpyrrolidines widely employed as key intermediates in medicinal chemistry.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 348165-63-9
Cat. No. B1500905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
CAS348165-63-9
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1CC(CN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
InChIKeyRDMVVTNPIKHJHP-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-63-9) – Chiral N-Boc-Amino-Pyrrolidine Building Block for Stereospecific Synthesis


tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-63-9) is a chiral, orthogonally protected pyrrolidine building block bearing a Boc-protected ring nitrogen and a free 4-amino group. With two defined stereocenters at C2 and C4, it belongs to a class of N-Boc-4-amino-2-methylpyrrolidines widely employed as key intermediates in medicinal chemistry [1]. Commercial suppliers routinely provide this compound at ≥98% purity (HPLC) with batch-specific QC documentation (NMR, HPLC, GC) . Its primary utility lies in the stereospecific construction of bioactive molecules where both C2-methyl and C4-amino configurations are critical for target engagement.

Why Generic Substitution Fails for tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-63-9)


Stereochemical configuration at both C2 and C4 of the pyrrolidine ring dictates biological outcome, making the four stereoisomers—(2R,4R), (2S,4S), (2R,4S), and (2S,4R)—non-interchangeable. In GABA uptake inhibitor series, the (2R,4S) isomer exhibited an IC50 of 19.9 µM at GAT-3 versus 126 µM for the (2R,4R) isomer, a 6.3-fold potency difference arising solely from C4 epimerization [1]. Similarly, quinolone antibacterial synthesis explicitly requires the (2S,4S) isomer; use of the (2R,4R) isomer would yield a diastereomeric product with unpredictable antibacterial activity [2]. Procurement of the incorrect stereoisomer or a racemic mixture would introduce a confounding variable in any structure–activity relationship study or scale-up campaign, wasting synthesis resources and generating misleading biological data.

Product-Specific Quantitative Evidence Guide for tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-63-9)


C4 Stereochemistry Drives 6.3-Fold Potency Difference at GAT-3 Transporter

In a systematic study of four stereoisomeric series of pyrrolidine-derived GABA uptake inhibitors, the (2R,4S) isomer of compound 89b inhibited GAT-3 with an IC50 of 19.9 µM, whereas its C4 epimer, the (2R,4R) isomer, showed a markedly weaker IC50 of 126 µM [1]. This 6.3-fold potency difference is attributable solely to the inversion of configuration at the C4 amino-bearing carbon. The data demonstrate that the (2R,4R) configuration is not inherently inferior but rather produces a distinct pharmacological profile that must be matched to the target of interest.

GABA transporter inhibition stereochemistry–activity relationship CNS drug discovery

Stereochemical Configuration Determines Antibacterial Quinolone Intermediate Suitability

US Patent 5,252,747 explicitly identifies BOC-protected (2S,4S)-4-amino-2-methylpyrrolidine as the required intermediate for synthesizing 7-((2S,4S)-4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-quinolone-3-carboxylic acid, a fluoroquinolone antibacterial [1]. The (2R,4R) enantiomer would yield the enantiomeric quinolone product with unknown antibacterial spectrum and potency. The patent further describes a selective crystallization process to isolate the desired trans-configuration isomer from a (4R)/(4S) mixture, underscoring the criticality of stereochemical identity [1].

quinolone antibacterial chiral intermediate process chemistry

Vendor Batch Purity: 98% (HPLC) Versus Typical 95% Baseline for In-Class Analogs

The (2R,4R) isomer is commercially available at a standard purity of 98% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC traces . In contrast, several peer suppliers list the (2S,4S) and (2S,4R) isomers at 95% minimum purity . The 3-percentage-point purity difference corresponds to a 2.5-fold lower maximum impurity burden (2% vs. 5%), which can be significant when the impurity profile includes the enantiomeric or diastereomeric stereoisomer that would confound chiral synthesis outcomes.

chiral purity QC analytics procurement specification

Defined Melting Point (128–132 °C) Enables Identity Verification by Capillary MP Apparatus

The (2R,4R) isomer exhibits a sharp melting point range of 128–132 °C as a white crystalline powder . This property provides a rapid, low-cost identity confirmation test that distinguishes it from stereoisomers with different crystalline packing. While melting points for the (2S,4S) and (2S,4R) isomers are not uniformly reported in vendor literature—and may differ substantially due to diastereomeric crystal lattice energies—the availability of a defined MP specification for the (2R,4R) isomer adds a practical QC checkpoint absent for several comparator isomers .

physicochemical characterization identity test quality control

Application Track Record in Antiviral Nucleoside Analog Synthesis

The (2R,4R) isomer is specifically cited as a key intermediate for synthesizing antiviral agents within pharmaceutical research programs focused on nucleoside analogs . Its free 4-amino group enables amidation reactions to form bioactive amides, while the Boc protecting group allows orthogonal deprotection under acidic conditions. The (2S,4R) isomer, by contrast, is more commonly associated with proline-derived organocatalysis and calixarene chemistry rather than antiviral nucleoside programs .

antiviral agent nucleoside analog medicinal chemistry intermediate

Acid-Sensitive Boc Group Enables Orthogonal Deprotection With Quantified Stability Guidance

The Boc protecting group on the (2R,4R) isomer is sensitive to acidic hydrolysis and requires storage in neutral conditions at 2–8 °C in tightly sealed containers protected from moisture and light . The compound may release irritating vapors upon heating. These handling specifications are vendor-documented and provide quantitative storage parameters (temperature range, container type, light/moisture exclusion) that are not uniformly specified for the (2S,4S) or (2R,4S) isomers in publicly available vendor datasheets .

protecting group strategy orthogonal synthesis storage stability

Best Research and Industrial Application Scenarios for tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-63-9)


Stereospecific Synthesis of CNS-Targeted Small Molecules Requiring Defined (2R,4R) Configuration

Neuroscience drug discovery programs targeting GAT transporters or other CNS receptors where C4 amino configuration influences target engagement should procure the (2R,4R) isomer when the target scaffold demands the (2R,4R) stereochemistry. As demonstrated in GABA uptake inhibitor series, a C4 epimerization from (2R,4S) to (2R,4R) reduces GAT-3 potency 6.3-fold (IC50 19.9 µM → 126 µM) . This isomer is therefore appropriate for programs exploring the (2R,4R) region of stereochemical space, not for programs where the (2R,4S) or (2S,4S) scaffold has been validated.

Chiral Intermediate Supply for Antiviral Nucleoside Analog Programs

Medicinal chemistry teams synthesizing antiviral nucleoside analogs should source the (2R,4R) isomer as a key building block for amidation-based diversification. Vendor technical literature explicitly documents its application in this therapeutic area , distinguishing it from the (2S,4R) isomer, which is primarily employed in organocatalysis applications such as calixarene-based enantioselective aldol reactions . Procurement of the correct isomer ensures compatibility with established synthetic routes and avoids the need for chiral resolution steps.

Process Chemistry Scale-Up Requiring Validated Physicochemical Identity Tests

For kilo-lab or pilot-plant scale-up where rapid incoming QC is essential, the (2R,4R) isomer offers a defined melting point (128–132 °C) that serves as a low-cost identity verification test. This reduces reliance on chiral HPLC for every incoming batch, accelerating material release. The availability of batch-specific QC documentation (NMR, HPLC, GC) at 98% purity further supports GMP-adjacent quality systems in preclinical supply chains.

Academic Research on Stereochemistry–Activity Relationships in Pyrrolidine-Based Inhibitors

Academic groups systematically exploring how stereochemistry at C2 and C4 affects biological activity in pyrrolidine-based enzyme inhibitors or receptor ligands should procure the complete set of stereoisomers, including the (2R,4R) compound, as individual, analytically verified entities . The 98% purity specification minimizes confounding effects from stereochemical impurities, enabling clean SAR interpretation.

Technical Documentation Hub

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